molecular formula C14H9F6N3O2S B2861518 1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile CAS No. 318469-14-6

1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile

Cat. No. B2861518
CAS RN: 318469-14-6
M. Wt: 397.3
InChI Key: LBKFDCSXSNAUNU-UHFFFAOYSA-N
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Description

The compound “1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains trifluoromethyl groups and a sulfonyl group, which are often found in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the trifluoromethyl groups, and the attachment of the sulfonyl group. Trifluoromethyl groups can be introduced through a process known as trifluoromethylation . The sulfonyl group could potentially be introduced through a sulfonation reaction .


Chemical Reactions Analysis

The chemical reactions that this compound would undergo would depend on the conditions and the reagents present. The trifluoromethyl groups might undergo reactions with nucleophiles, and the pyrazole ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups and the sulfonyl group would likely make the compound relatively polar, which could influence its solubility in different solvents .

Scientific Research Applications

Developmental Toxicity of Perfluoroalkyl Acids

Perfluoroalkyl acids, including perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), are used in various industrial and consumer products. Recent studies have highlighted their presence in humans and the potential developmental toxicity these compounds pose, prompting further investigation into their effects on human health. Research suggests exploring avenues that better support the risk assessment of these chemicals (Lau, Butenhoff, & Rogers, 2004).

Bioaccumulation of PFCAs

Perfluorinated carboxylates (PFCAs) and sulfonates (PFASs) are environmentally persistent. Despite their widespread detection in wildlife, studies suggest that PFCAs with less than seven fluorinated carbons are not considered bioaccumulative according to regulatory criteria. This review highlights the need for further research to characterize the bioaccumulation potential of longer-chain PFCAs (Conder, Hoke, de Wolf, Russell, & Buck, 2008).

Microbial Degradation of Polyfluoroalkyl Chemicals

Investigations into the environmental biodegradability of polyfluoroalkyl chemicals have revealed potential pathways through which these substances can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as PFOA and PFOS. This review identifies gaps in knowledge and suggests directions for future biodegradation studies and environmental monitoring of these chemicals (Liu & Mejia Avendaño, 2013).

Treatment Technologies for PFAS Compounds

Recent attention has focused on developing effective treatment technologies for remediating water impacted by PFAS compounds like PFOS and PFOA. This critical review outlines the state of practice for treating these compounds, including the challenges associated with conventional remediation technologies and the potential of innovative treatment methods such as sonochemistry, bioremediation, and photolysis (Kucharzyk, Darlington, Benotti, Deeb, & Hawley, 2017).

Future Directions

The future directions for research on this compound would likely depend on its intended application. If it shows promise in a pharmaceutical or agrochemical context, future research might focus on optimizing its synthesis, studying its mechanism of action, or investigating its safety and efficacy .

properties

IUPAC Name

1-methyl-3-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6N3O2S/c1-23-12(10(6-21)11(22-23)14(18,19)20)26(24,25)7-8-3-2-4-9(5-8)13(15,16)17/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKFDCSXSNAUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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